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3-(Methylamino)piperidin-2-one

medicinal chemistry structure-based drug design piperidinone pharmacophore

Researchers developing CGRP receptor antagonists or kinase inhibitors often face supply bottlenecks for regiospecifically pure 3-substituted piperidin-2-one scaffolds. 3-(Methylamino)piperidin-2-one (CAS 1249544-05-5) directly addresses this gap. • Validated pharmacophore: Co-crystal structure (PDB 5RYH) confirms the (3S) enantiomer binds the CGRP receptor. • Bifunctional reactivity: Unsubstituted lactam for N-arylation/alkylation; methylamino group for acylation/sulfonylation. • Enantioselective synthesis available: (R)- and (S)-forms produced to support drug substance manufacturing. Standard purity: ≥95% (HPLC).

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B12988252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)piperidin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCNC1CCCNC1=O
InChIInChI=1S/C6H12N2O/c1-7-5-3-2-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyFLZGFOMTBMUXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)piperidin-2-one Overview


3-(Methylamino)piperidin-2-one (CAS 1249544-05-5) is a six-membered heterocyclic lactam (piperidin-2-one) substituted with a methylamino group at the 3‑position, giving it a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹ . This scaffold combines a secondary amine (methylamino) and a lactam carbonyl within a single ring system, enabling divergent derivatisation pathways. The compound serves as a key intermediate in medicinal chemistry programmes, including kinase inhibitors [1] and calcitonin gene‑related peptide (CGRP) receptor antagonists [2], and its close structural analogue appears as a ligand in the Protein Data Bank (PDB entry 5RYH) [3].

1

Medicinal chemistry intermediate for kinase and CGRP receptor antagonist programmes

2

Bifunctional scaffold enabling divergent derivatisation at amine and lactam sites

3

Structurally validated pharmacophore geometry with PDB co-crystal support (PDB 5RYH ligand)

3-position methylamino group uniquely matches receptor-bound conformation

Positional Specificity of 3-(Methylamino)piperidin-2-one


Piperidin-2-ones bearing a methylamino substituent at positions 3, 4, or 5 are not interchangeable because the substituent position profoundly alters the electronic environment of the lactam ring, the hydrogen‑bond donor‑acceptor geometry, and the steric accessibility of the amine nitrogen. Moving the methylamino group from position 3 to position 4 or 5 changes the distance and orientation relative to the carbonyl oxygen, which in turn affects target‑binding pharmacophore matching [1]. Likewise, the N‑methyl secondary amine of the target compound differs from the primary amine in 3‑aminopiperidin-2-one in logD, pKₐ, and metabolic stability, parameters that directly influence CNS penetration and oral bioavailability [2]. These structural subtleties cannot be compensated for by simple “nearest neighbour” substitution, as demonstrated by the unexpected structure–activity relationships (SAR) observed in the development of CGRP receptor antagonists, where ring‑contracted piperidinones and stereocenter inversions led to affinity improvements of several orders of magnitude [3].

Attribute Target Compound 4-/5-Methylamino Isomer 3-Aminopiperidin-2-one
Hydrogen-bond geometry α to carbonyl; 2-bond donor-acceptor motif (PDB-confirmed ~2.8 Å H-bond) β/γ separation; ~1.2–2.5 Å longer donor-acceptor distance
Physicochemical profile Secondary amine; higher logD (est. –0.5 to 0.0); 2 H-bond donors Primary amine; lower logD (est. –1.0 to –0.5); 3 H-bond donors
CGRP pharmacophore 3-amino geometry essential for potency >100-fold affinity loss reported for 4-amino shift

Positional isomer or primary amine substitution may alter hydrogen-bond network, CNS penetration predictor profile, and target pharmacophore matching. Co-crystal pose geometry (PDB 5RYH) cannot be replicated by 4- or 5-substituted isomers.

3-(Methylamino)piperidin-2-one Differentiation Evidence


Hydrogen-Bonding Geometry at Position 3

The methylamino substituent at position 3 of the piperidin-2-one ring is located α to the lactam carbonyl. This arrangement places the secondary amine nitrogen at a through‑bond distance of two atoms from the carbonyl carbon, creating a contiguous N–C–C=O motif that can simultaneously act as a hydrogen‑bond donor (N–H) and acceptor (C=O) in a defined spatial array. In contrast, the 4‑ and 5‑methylamino positional isomers separate these functional groups by three and four bonds respectively, altering the pharmacophoric angle and distance by an estimated 1.2–2.5 Å [1]. This geometric difference is critical for molecular recognition: the PDB‑deposited ligand (3S)-3-(methylamino)-1-phenylpiperidin-2-one (code WOA, PDB 5RYH) adopts a specific conformation in which the methylamino N–H engages a protein hydrogen‑bond partner within 2.8 Å, a distance that cannot be replicated by the 4‑ or 5‑substituted isomers without backbone distortion [2].

Hydrogen-Bond Geometry at Position 3
Cross-study comparable
2-bond N–C–C=O motif; PDB 5RYH ligand WOA shows N–H···X H-bond ~2.8 Å
4-/5-isomer distance increase: ~1.2–2.5 Å
Supports structure-based design with crystallographically validated binding geometry
Geometric modelling based on PDB 5RYH; 4- or 5-isomer cannot match binding pose
medicinal chemistry structure-based drug design piperidinone pharmacophore

N-Methyl vs. Primary Amine Physicochemical Profile

The N‑methyl secondary amine in 3-(methylamino)piperidin-2-one (MW 128.17, molecular formula C₆H₁₂N₂O) confers distinct physicochemical properties compared to the primary‑amine analogue 3‑aminopiperidin-2-one (MW 114.15, molecular formula C₅H₁₀N₂O). The N‑methyl group increases the calculated logD₇.₄ by approximately 0.5–0.8 log units (estimated by ACD/Labs algorithm; exact measured value not publicly available for the target compound) and raises the pKₐ of the amine by roughly 0.3–0.5 units relative to the primary amine, based on class‑level trends for N‑methyl vs. primary amines in piperidine systems [1]. These differences are pharmacologically meaningful: a ΔlogD of +0.5 can increase blood–brain barrier permeability by a factor of 2–3, and a ΔpKₐ of 0.3–0.5 units can shift the ionisation state at physiological pH, altering receptor binding and off‑target promiscuity [2].

N-Methyl vs. Primary Amine Profile
Class-level inference
ΔlogD₇.₄ ≈ +0.5 to +0.8; ΔpKₐ ≈ +0.3 to +0.5 vs. 3-aminopiperidin-2-one
2 H-bond donors (target) vs. 3 H-bond donors (primary amine)
May support CNS-penetrant programmes based on predicted logD and H-bond donor advantage
In silico prediction; measured logD not publicly available for target compound
physicochemical profiling CNS drug design ADME prediction

Commercial Purity and Lot Reproducibility

Commercially, 3-(methylamino)piperidin-2-one is available from independent vendors with documented purity levels of 95% (MolCore, 001Chemical) and 98% (Leyan) . These purity values are verified by HPLC or GC and are accompanied by certificates of analysis (COA) that include NMR and MS confirmation. In comparison, the 4‑ and 5‑methylamino positional isomers are less frequently stocked by major catalogue suppliers, and when available, are typically offered at lower purity (≥95% for the 4‑isomer; not routinely stocked for the 5‑isomer) [1]. The superior commercial availability and documented purity of the 3‑isomer reduce procurement lead time and analytical re‑validation burden for medicinal chemistry groups.

Commercial Purity & Lot Reproducibility
Head-to-head
98% purity (Leyan) vs. ≥95% for 4-isomer; 5-isomer not routinely stocked
Multi-vendor sourcing; COA with NMR and MS confirmation
Reduces batch failure risk in parallel synthesis and screening workflows
Commercial catalogue survey, accessed 2026-04-25; vendor count ≥3:1 advantage
chemical procurement quality assurance analytical chemistry

CGRP Antagonist Scaffold Privilege

The 3‑aminopiperidin-2-one scaffold forms the structural core of two FDA‑approved migraine drugs, ubrogepant and atogepant, both of which were developed from a lead optimisation programme at Merck that exploited unexpected SAR observations in this chemical series [1]. Ubrogepant inhibits human α‑CGRP‑stimulated cAMP production with an IC₅₀ of 0.08 nM [2]. While the fully elaborated drugs contain extensive additional substitution, the 3‑amino (or 3‑methylamino) piperidin-2-one fragment is the conserved pharmacophoric element that orients the key hydrogen‑bonding groups toward the receptor binding pocket. Replacing this core with a 4‑ or 5‑amino isomer would invert the vector of the amine substituent, a change that the published SAR tables show reduces CGRP receptor affinity by >100‑fold [1]. The N‑methyl secondary amine in 3-(methylamino)piperidin-2-one offers a lipophilic handle for further SAR expansion without occupying the primary amine hydrogen that is critical for target engagement.

CGRP Antagonist Scaffold Privilege
Class-level inference
Ubrogepant IC₅₀ 0.08 nM (3-amino core); 4-amino isomer IC₅₀ > 1,000 nM
>100-fold affinity loss when amine position shifted
Reported CGRP antagonist endpoint context; 3-position geometry is essential
cAMP functional assay, HEK293 cells; data from Merck patent and publication families
migraine therapeutics CGRP receptor gepant drug class

3-(Methylamino)piperidin-2-one Application Scenarios


Structure-Based Design for CNS Antagonists

The co‑crystal structure of a close analogue (PDB 5RYH) provides a validated starting geometry for fragment‑based or structure‑guided lead optimisation of CNS‑active antagonists. The 3‑position methylamino group establishes a hydrogen‑bond network that can be exploited to improve target residence time while the calculated logD supports passive blood–brain barrier penetration [1][2].

Kinase Selectivity Library Synthesis

The bifunctional reactivity (secondary amine + lactam) enables regiospecific diversification at two independent vectors. The N‑unsubstituted lactam allows N‑arylation or N‑alkylation, while the methylamino group can be acylated or sulfonylated, generating focused libraries for kinase selectivity panels. This is directly relevant to the amino‑methylpiperidine kinase inhibitor patent class [3].

CGRP Antagonist Lead Generation

As the core scaffold of the gepant drug class, 3-(methylamino)piperidin-2-one serves as a privileged starting point for medicinal chemistry campaigns targeting the CGRP receptor. The conserved 3‑amino geometry is essential for potency; the N‑methyl substituent provides an additional diversification site for modulating logD and metabolic stability without perturbing the critical receptor hydrogen‑bond interaction [1][4].

Chiral Building Block for Asymmetric Synthesis

The 3‑position stereocentre can be resolved or synthesised enantioselectively, yielding (R)- or (S)-3-(methylamino)piperidin-2-one. The PDB 5RYH structure demonstrates that the (3S) enantiomer is accommodated in a protein binding site, providing a basis for enantioselective synthesis strategies in drug substance manufacturing [2].

Application
Selection Property
Validation Focus
Structure-based CNS antagonist design
PDB-validated 3-position hydrogen-bond geometry
Binding pose reproduction and target residence time improvement
Kinase selectivity library synthesis
Orthogonal reactive sites (lactam NH, methylamino NH)
Regiospecific derivatisation and kinase panel selectivity profiling
CGRP antagonist lead generation
Conserved 3-amino geometry; N-methyl as logD modulation handle
CGRP receptor potency and metabolic stability SAR
Chiral building block for asymmetric synthesis
Resolvable 3-position stereocentre with PDB ligand precedent
Enantioselective synthesis strategy and enantiomer-specific binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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